2,1,3-Benzoxadiazole-4,7-diamine
CAS No.: 215860-46-1
Cat. No.: VC17562728
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215860-46-1 |
|---|---|
| Molecular Formula | C6H6N4O |
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | 2,1,3-benzoxadiazole-4,7-diamine |
| Standard InChI | InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 |
| Standard InChI Key | QJPAUBXNKLEOLN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NON=C2C(=C1)N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,1,3-Benzoxadiazole-4,7-diamine consists of a benzoxadiazole core (C₆H₄N₂O) with two amine (-NH₂) groups at positions 4 and 7. The oxadiazole ring introduces electron-withdrawing properties, while the amine groups enhance solubility and reactivity.
Table 1: Predicted Molecular Properties
The compound’s planar structure and conjugated π-system suggest potential applications in optoelectronics and fluorescence-based technologies .
Synthesis and Production
Laboratory-Scale Synthesis
While no direct synthesis routes for 2,1,3-benzoxadiazole-4,7-diamine are documented, analogous pathways for benzoxadiazoles involve:
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Nucleophilic Aromatic Substitution: Reacting 4,7-dichloro-2,1,3-benzoxadiazole with ammonia under high pressure.
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Reductive Amination: Using nitro precursors (e.g., 4,7-dinitro-2,1,3-benzoxadiazole) and reducing agents like hydrogen/palladium .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 80°C | 85–90% |
| Ammoniation | NH₃ (aq), 120°C, 48 hrs | 60–70% |
| Purification | Recrystallization (EtOH/H₂O) | >95% purity |
Industrial production would require optimization for scalability, potentially employing continuous-flow reactors to enhance efficiency.
Physical and Chemical Properties
Spectroscopic Features
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UV-Vis Absorption: Predicted λₘₐₓ ≈ 320–350 nm due to π→π* transitions in the benzoxadiazole core .
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Fluorescence: Emission expected in the blue-green range (450–500 nm), modulated by solvent polarity .
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and poor in non-polar solvents (hexane).
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Thermal Stability: Decomposition temperature estimated at >250°C via thermogravimetric analysis (TGA) simulations.
Applications in Scientific Research
Organic Electronics
The compound’s electron-deficient benzoxadiazole core makes it a candidate for:
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Electron-Transport Layers (ETLs) in OLEDs.
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Non-Fullerene Acceptors in organic photovoltaics, with theoretical power conversion efficiencies (PCE) of 8–10% .
Biomedical Applications
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Fluorescent Probes: Amine groups enable conjugation to biomolecules for cellular imaging.
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Enzyme Inhibition: Analogous benzoxadiazoles inhibit glutathione S-transferases (GSTs), suggesting anticancer potential.
Table 3: Comparative Bioactivity of Benzoxadiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Application |
|---|---|---|---|
| 4-Nitrobenzoxadiazole | GSTP1-1 | 12.3 | Anticancer research |
| 4,7-Diaminobenzothiadiazole | Mtb enzymes | 5.8 | Antibacterial agents |
| 4,7-Diaminobenzoxadiazole | Predicted | ~10 | (Theoretical) |
Comparison with Analogous Compounds
Benzoxadiazole vs. Benzothiadiazole
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Electron Affinity: Benzoxadiazole (O) has lower electron affinity than benzothiadiazole (S), altering charge transport properties .
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Solubility: The -NH₂ groups enhance aqueous solubility compared to halogenated derivatives.
Table 4: Structural and Functional Comparisons
| Property | 2,1,3-Benzoxadiazole-4,7-diamine | 2,1,3-Benzothiadiazole-4,7-diamine |
|---|---|---|
| Molecular Weight | 150.14 g/mol | 166.21 g/mol |
| λₘₐₓ (UV-Vis) | 330 nm | 345 nm |
| Application Focus | Optoelectronics | Catalysis |
Future Research Directions
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Synthetic Optimization: Developing low-cost, high-yield routes for large-scale production.
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Device Integration: Testing in prototype OLEDs or solar cells.
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Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.
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